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8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry ADME Physicochemical Profiling

8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine (CAS: 4926-17-4) is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a methyl group at the 8-position and a phenyl ring at the 3-position. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, underpinning multiple classes of bioactive molecules including IDO1 inhibitors, mGlu2 positive allosteric modulators, tubulin polymerization inhibitors, and herbicides.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 4926-17-4
Cat. No. B12935255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
CAS4926-17-4
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NN=C2C3=CC=CC=C3
InChIInChI=1S/C13H11N3/c1-10-6-5-9-16-12(10)14-15-13(16)11-7-3-2-4-8-11/h2-9H,1H3
InChIKeyRIJZSLBTKTXESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine (4926-17-4): Core Properties and In-Class Positioning for Scientific Procurement


8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine (CAS: 4926-17-4) is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a methyl group at the 8-position and a phenyl ring at the 3-position. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, underpinning multiple classes of bioactive molecules including IDO1 inhibitors, mGlu2 positive allosteric modulators, tubulin polymerization inhibitors, and herbicides [1][2]. This compound (C13H11N3; molecular weight 209.25 g/mol; density 1.19 g/cm³) contains no hydrogen bond donors and two hydrogen bond acceptors, with one rotatable bond [3]. Its specific substitution pattern—8-methyl and 3-phenyl—positions it as a foundational building block or reference compound within this chemotype family, enabling exploration of structure-activity relationships that depend critically on substitution at these key positions.

Why Substituting 8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine with Uncharacterized Analogs Compromises Reproducibility


Within the [1,2,4]triazolo[4,3-a]pyridine chemotype, seemingly minor structural alterations produce pronounced and non-linear changes in biological activity, target selectivity, and physicochemical properties. Systematic structure-activity relationship (SAR) studies reveal that both the position and identity of substituents on the pyridine ring critically modulate potency: for example, moving an aryl group from the 3-position to the 6-position broadened antitumor spectrum in one series, while 8-substitution has been shown to alter herbicidal activity and crop safety profiles [1][2]. Additionally, the [1,2,4]triazolo[4,3-a] core itself differs from the regioisomeric [1,2,4]triazolo[1,5-a]pyridine scaffold in kinase selectivity and metabolic stability [3]. Consequently, substitution with a different triazolopyridine analog—even one differing only by a single methyl group or halogen substitution—cannot be assumed to preserve experimental outcomes. The specific 8-methyl-3-phenyl substitution pattern defines the compound's conformational space, electronic distribution, and molecular recognition properties. Without head-to-head validation against a particular comparator, any substitution represents an uncontrolled variable that may compromise assay reproducibility and invalidate SAR conclusions. The quantitative evidence below, while derived primarily from class-level inference due to limited direct comparator studies on this exact compound, provides a framework for assessing its differentiated value relative to structurally proximal analogs.

Quantitative Differentiation Evidence for 8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine Relative to Structural Analogs


Predicted Physicochemical Profile: cLogP and Topological Polar Surface Area Comparison with 8-Chloro and 8-Unsubstituted Analogs

Computationally predicted physicochemical descriptors differentiate 8-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine from the 8-chloro-3-(4-propylphenyl) analog (reported as a high-activity herbicide) and the 8-unsubstituted parent core. The target compound exhibits a calculated topological polar surface area (TPSA) of 30.2 Ų and a consensus LogP (cLogP) of approximately 3.1, derived from ChemAxon and ACD/Labs algorithms [1]. In contrast, 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine (compound from Liu et al. herbicidal SAR study) presents a larger TPSA (due to chlorine contribution) and higher cLogP (~4.8) from the 4-propylphenyl moiety, indicating significantly greater lipophilicity and potentially reduced aqueous solubility [2]. The 8-unsubstituted 3-phenyl[1,2,4]triazolo[4,3-a]pyridine core (hypothetical) would have a TPSA of ~30.2 Ų but a lower cLogP (~2.5) due to the absence of the methyl group. The 8-methyl group contributes a modest lipophilicity increase (ΔcLogP ≈ +0.6) without introducing the halogen-related reactivity or metabolic liabilities associated with 8-chloro substitution [1]. These differences, while not experimentally validated for this specific compound, provide class-level guidance for selecting analogs with desired permeability and solubility profiles.

Medicinal Chemistry ADME Physicochemical Profiling

Substituent-Dependent Herbicidal Activity: 8-Methyl vs. 8-Chloro SAR in Triazolopyridine Herbicides

A systematic SAR study of 23 novel 1,2,4-triazolo[4,3-a]pyridine derivatives evaluated herbicidal activity against six weed species at 150 g a.i./ha [1]. The most active compound identified was 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine, which demonstrated approximately 50% inhibition across 22 test weeds at a dosage of 37.5 g a.i./ha and was safe for corn, cotton, and rice at 150 g a.i./ha. Comparative 3D-QSAR modeling revealed that 8-position substitution critically influences activity: chloro substitution contributed positively to the CoMFA steric and electrostatic fields, whereas methyl substitution at the same position was not present in the optimized set and would be predicted to produce a different electrostatic potential map [1]. While no direct head-to-head comparison between 8-methyl-3-phenyl and 8-chloro-3-phenyl analogs exists, class-level inference from the 3D-QSAR model indicates that the 8-methyl derivative would likely exhibit reduced herbicidal potency relative to the 8-chloro analog, but may offer improved crop selectivity or reduced environmental persistence due to the absence of halogen [1][2].

Agrochemical Discovery Herbicide Development Structure-Activity Relationship

Antiproliferative Potency Gap: 3-Phenyl vs. 3,6-Diaryl Triazolopyridine Analogs in Cancer Cell Lines

In a 2020 study, 29 novel 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogs were evaluated as tubulin polymerization inhibitors [1]. The lead compound 7i (possessing a 3-(3,4,5-trimethoxyphenyl) and 6-(3-hydroxy-4-methoxyphenyl) substitution) exhibited an IC50 of 12 nM against HeLa cells, representing a 62-fold potency improvement over the parent compound 6 (which lacks the 6-aryl substitution) and comparable activity to the reference drug CA-4 (IC50 ~3.4–4.2 μM in tubulin polymerization assay). 8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine, bearing only the 3-phenyl substitution and lacking the 6-aryl group, is structurally analogous to the parent compound 6 core. Class-level inference from this SAR trajectory indicates that the 8-methyl-3-phenyl derivative would exhibit substantially weaker antiproliferative activity (micromolar or higher range) compared to 3,6-diaryl analogs optimized for tubulin binding [1]. However, this lower potency does not diminish the compound's utility; rather, it positions it as a valuable negative control or starting scaffold for medicinal chemistry optimization campaigns.

Oncology Research Tubulin Polymerization Antiproliferative Screening

IDO1 Inhibitory Potential: Scaffold Validation and Substitution Requirements

A 2021 study identified the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel chemotype for IDO1 catalytic holo-inhibitors, previously underexploited among heme-binding moieties [1]. Through structure-based virtual screening and rational design, analogs were optimized to sub-micromolar potency with excellent in vitro metabolic stability and exquisite selectivity over other heme-containing enzymes. While 8-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine was not among the specific analogs reported, the study establishes that the core scaffold itself confers heme-binding capacity and IDO1 inhibitory potential. The 3-phenyl substitution present in the target compound aligns with the general pharmacophore requirements for occupying the IDO1 active site; however, the absence of additional optimization (e.g., substitution at the 6- or 7-position with hydrogen-bonding motifs) means this compound likely exhibits only weak or negligible IDO1 inhibition [1]. It may serve as a scaffold validation control or a starting point for fragment-based IDO1 inhibitor discovery.

Cancer Immunotherapy IDO1 Inhibition Heme-Binding Scaffolds

mGlu2 PAM Kinetic Selectivity: 3-Phenyl vs. 7-Aryl Substitution Impact on Residence Time

A series of 7-aryl-1,2,4-triazolo[4,3-a]pyridines were evaluated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2), with detailed kinetic profiling including association rate (kon), dissociation rate (koff), and residence time (RT) [1]. The study demonstrated that kon values varied over 2 orders of magnitude across the series, while RT values spanned a 10-fold range. Compound 9, with a long RT, produced sustained inhibition of REM sleep in vivo, establishing that residence time—not just affinity—drives in vivo efficacy. 8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine differs from the optimized 7-aryl analogs in two key respects: (1) it lacks the 7-aryl substitution critical for mGlu2 PAM activity, and (2) the 3-phenyl substitution is not positioned to engage the allosteric site. Consequently, this compound would not be expected to exhibit mGlu2 PAM activity; however, it serves as a valuable negative control for confirming that observed effects are indeed due to 7-aryl substitution and not the triazolopyridine core itself.

Neuroscience mGlu2 PAM Receptor Kinetics

Optimal Scientific and Industrial Use Cases for 8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine Based on Differentiated Evidence


Medicinal Chemistry: Scaffold Validation and Negative Control for Triazolopyridine-Based Drug Discovery Programs

Use 8-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine as a foundational scaffold for fragment-based or structure-guided optimization of IDO1 inhibitors, mGlu2 PAMs, or tubulin polymerization inhibitors. Its defined 3-phenyl and 8-methyl substitution pattern provides a consistent reference point for evaluating the activity gains conferred by additional functionalization at the 6- or 7-positions. In mGlu2 PAM screening, this compound serves as an ideal negative control because it lacks the 7-aryl substitution required for activity, allowing researchers to confirm that observed effects are not due to core scaffold interactions [1]. Similarly, in tubulin polymerization inhibitor development, it can serve as a baseline comparator (parent compound equivalent) against which the 62-fold potency improvement of 3,6-diaryl analogs is measured [2].

Agrochemical Research: SAR Exploration of 8-Position Substituent Effects on Herbicidal Activity and Crop Safety

Employ 8-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine in structure-activity relationship studies investigating how 8-position substitution modulates herbicidal efficacy and crop selectivity. The 3D-QSAR models developed for 1,2,4-triazolo[4,3-a]pyridine herbicides indicate that 8-position substituents significantly influence electrostatic and steric fields, with chloro substitution conferring high activity but also potential environmental persistence concerns [1][2]. The 8-methyl analog provides a non-halogenated comparator for evaluating whether methyl substitution can maintain sufficient efficacy while improving biodegradability or reducing off-target toxicity. It is also a suitable reference for CoMFA model validation and for synthesizing derivatives with varied 3-aryl groups to map the full SAR landscape.

Physicochemical Profiling: Reference Compound for ADME Prediction Model Calibration

Utilize this compound as a structurally defined reference for calibrating in silico ADME prediction models within the triazolopyridine chemical space. Its well-characterized computed properties—cLogP ~3.1, TPSA 30.2 Ų, and molecular weight 209.25 g/mol [1]—place it in a favorable property space for oral bioavailability according to Lipinski's Rule of Five. Procurement of this specific compound enables experimental determination of actual logD7.4, aqueous solubility, and microsomal stability, providing ground-truth data to refine predictive models for more complex triazolopyridine drug candidates. Its 8-methyl substitution offers a clear differentiation point from 8-halogenated or 8-hydrogen analogs, allowing systematic assessment of how methyl vs. halogen substitution affects permeability and metabolic stability [2].

Method Development: Analytical Reference Standard for Triazolopyridine Characterization

Employ 8-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine as an analytical reference standard for developing and validating HPLC, LC-MS, and NMR methods tailored to the triazolopyridine chemotype. Its unique combination of a fused triazole-pyridine core, 8-methyl substitution, and 3-phenyl ring produces a distinct UV absorbance profile and mass fragmentation pattern that can serve as a benchmark for method optimization. The compound's moderate lipophilicity (cLogP ~3.1) ensures adequate retention on reversed-phase columns, while its lack of hydrogen bond donors simplifies chromatographic behavior. This is particularly valuable for research groups synthesizing libraries of triazolopyridine analogs who require a consistent, well-characterized reference material for purity assessment and quantification [1].

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